Cas no 2228775-55-9 (tert-butyl N-3-amino-2-(2-chloropyridin-4-yl)propylcarbamate)

Technical Introduction: Tert-butyl N-3-amino-2-(2-chloropyridin-4-yl)propylcarbamate is a specialized carbamate-protected amine intermediate, widely utilized in pharmaceutical and agrochemical synthesis. Its key structural features—a 2-chloropyridinyl moiety and a tert-butoxycarbonyl (Boc)-protected amine—make it a versatile building block for constructing complex molecules. The Boc group ensures selective deprotection under mild acidic conditions, facilitating further functionalization. The chloropyridine scaffold offers reactivity for cross-coupling reactions, enhancing its utility in medicinal chemistry. This compound is valued for its stability, high purity, and compatibility with diverse synthetic routes, making it a reliable choice for researchers developing bioactive compounds or fine chemicals.
tert-butyl N-3-amino-2-(2-chloropyridin-4-yl)propylcarbamate structure
2228775-55-9 structure
Product Name:tert-butyl N-3-amino-2-(2-chloropyridin-4-yl)propylcarbamate
CAS No:2228775-55-9
MF:C13H20ClN3O2
MW:285.769802093506
CID:6077800
PubChem ID:165620135
Update Time:2025-06-15

tert-butyl N-3-amino-2-(2-chloropyridin-4-yl)propylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-3-amino-2-(2-chloropyridin-4-yl)propylcarbamate
    • EN300-1882901
    • 2228775-55-9
    • tert-butyl N-[3-amino-2-(2-chloropyridin-4-yl)propyl]carbamate
    • Inchi: 1S/C13H20ClN3O2/c1-13(2,3)19-12(18)17-8-10(7-15)9-4-5-16-11(14)6-9/h4-6,10H,7-8,15H2,1-3H3,(H,17,18)
    • InChI Key: HKPIFSQLYWWZDS-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=CN=1)C(CN)CNC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 285.1244046g/mol
  • Monoisotopic Mass: 285.1244046g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 294
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 77.2Ų

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Additional information on tert-butyl N-3-amino-2-(2-chloropyridin-4-yl)propylcarbamate

Introduction to Tert-butyl N-3-amino-2-(2-chloropyridin-4-yl)propylcarbamate (CAS No. 2228775-55-9)

Tert-butyl N-3-amino-2-(2-chloropyridin-4-yl)propylcarbamate, a compound with the chemical identifier CAS No. 2228775-55-9, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The molecular framework of this compound incorporates a combination of functional groups that make it a versatile intermediate in the synthesis of bioactive molecules.

The primary focus of this introduction is to explore the chemical properties, synthesis methods, and emerging applications of tert-butyl N-3-amino-2-(2-chloropyridin-4-yl)propylcarbamate. By examining the latest research findings and industrial applications, we aim to provide a comprehensive understanding of its role in modern pharmaceutical research.

One of the most notable features of this compound is its structural composition, which includes a tert-butyl group, an amino group, and a propyl chain terminated with a carbamate moiety attached to a 2-chloropyridine ring. The presence of these functional groups not only influences the compound's reactivity but also its interaction with biological targets. The tert-butyl group, for instance, enhances the compound's stability and lipophilicity, making it an attractive candidate for further derivatization.

The synthesis of tert-butyl N-3-amino-2-(2-chloropyridin-4-yl)propylcarbamate involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The process typically begins with the preparation of the 2-chloropyridine derivative, followed by functionalization at the 4-position with an appropriate reagent. Subsequent steps involve introducing the amino group and the carbamate moiety, with careful consideration given to protecting groups to prevent unwanted side reactions.

In recent years, there has been growing interest in the development of novel compounds for therapeutic applications. The structural motifs present in tert-butyl N-3-amino-2-(2-chloropyridin-4-yl)propylcarbamate make it a promising candidate for further exploration in this regard. Specifically, the 2-chloropyridine ring has been identified as a key pharmacophore in various bioactive molecules, exhibiting interactions with enzymes and receptors relevant to neurological disorders and inflammatory conditions.

Recent studies have highlighted the potential of derivatives of 2-chloropyridine in the development of drugs targeting central nervous system (CNS) disorders. The ability of these compounds to cross the blood-brain barrier and interact with CNS-specific targets makes them particularly valuable. In particular, modifications at the 4-position of the pyridine ring have been shown to modulate pharmacological activity significantly. This has led to extensive research into optimizing these structures for improved efficacy and selectivity.

The incorporation of an amino group in tert-butyl N-3-amino-2-(2-chloropyridin-4-yl)propylcarbamate further enhances its potential as a pharmacological tool. Amino groups are well-known for their ability to participate in hydrogen bonding interactions, which can be crucial for binding affinity and specificity. Additionally, they provide a site for further derivatization, allowing chemists to fine-tune the properties of the compound for specific applications.

The carbamate moiety is another critical feature of this compound. Carbamates have been widely used in pharmaceuticals due to their stability and ability to form hydrogen bonds. They are particularly useful in designing molecules that require metabolic stability while maintaining good solubility. The carbamate group in tert-butyl N-3-amino-2-(2-chloropyridin-4-yl)propylcarbamate also contributes to its overall lipophilicity, which is an important factor in drug absorption and distribution.

In industrial settings, the production of tert-butyl N-3-amino-2-(2-chloropyridin-4-yl)propylcarbamate is typically carried out under controlled conditions to ensure reproducibility and scalability. Advanced synthetic techniques are employed to minimize impurities and maximize yield. These techniques include continuous flow chemistry, which allows for precise control over reaction parameters and improved safety profiles.

The versatility of this compound is further demonstrated by its potential applications in drug discovery libraries. Such libraries are essential tools for high-throughput screening (HTS), enabling researchers to identify lead compounds for further development. The structural diversity offered by derivatives of 2-chloropyridine makes them ideal candidates for inclusion in such libraries.

Emerging research also suggests that modifications at the propyl chain can significantly influence the pharmacokinetic properties of bioactive molecules. By varying the length and branching pattern of this chain, chemists can fine-tune factors such as solubility, permeability, and metabolic stability. This flexibility makes tert-butyl N-3-amino-2-(2-chloropyridin-4-yl)propylcarbamate a valuable scaffold for developing novel therapeutics.

The role of computational chemistry in optimizing drug candidates cannot be overstated. Molecular modeling techniques are increasingly used to predict how different structural modifications will affect biological activity. These predictions can guide synthetic efforts toward more effective molecules more efficiently than traditional trial-and-error approaches.

In conclusion, Tert-butyl N-3-amino-2-(2-chloropyridin-4-yi)propylcarbamate (CAS No. 2228775-559) represents a significant advancement in pharmaceutical chemistry with diverse applications in drug development and medicinal chemistry research. Its unique structural features make it a versatile intermediate capable of serving as a scaffold for designing novel bioactive molecules targeting various therapeutic areas.

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